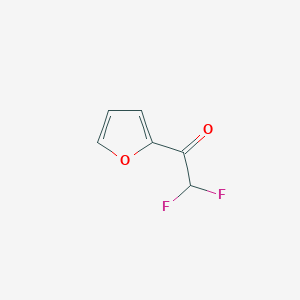
2,2-Difluoro-1-(2-furyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Difluoromethyl)(2-furyl) ketone is an organofluorine compound characterized by the presence of a difluoromethyl group attached to a 2-furyl ketone moiety. This compound is of significant interest in medicinal chemistry due to the unique properties conferred by the difluoromethyl group, which can enhance the biological activity and metabolic stability of the molecule .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Difluoromethyl)(2-furyl) ketone typically involves the introduction of the difluoromethyl group into the 2-furyl ketone structure. One common method is the electrophilic fluorination of a precursor compound. For example, the reaction of 2-furyl lithium with ethyl difluoroacetate in the presence of boron trifluoride etherate can yield the desired product . Another approach involves the oxidation of 2,2-difluoroalkenylboranes to produce difluoromethyl ketones .
Industrial Production Methods
Industrial production of (Difluoromethyl)(2-furyl) ketone may involve large-scale electrophilic fluorination or the use of difluoroacetic acid derivatives as difluoroacylation agents. These methods are optimized for high yield and purity, often employing advanced catalytic systems and controlled reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
(Difluoromethyl)(2-furyl) ketone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethyl carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the difluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions include difluoromethyl alcohols, difluoromethyl carboxylic acids, and various substituted derivatives depending on the nucleophile used .
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
1.1 Drug Development
The compound has been identified as a potential drug candidate due to its unique structure which contributes to biological activity. Its difluoromethyl group enhances lipophilicity and metabolic stability, making it suitable for developing pharmaceuticals targeting various diseases.
- Case Study: Antiviral Activity
Research has indicated that derivatives of 2,2-difluoro-1-(2-furyl)ethanone exhibit activity against viral infections, particularly as inhibitors of HIV-1 reverse transcriptase . The incorporation of fluorinated moieties has been shown to improve binding affinity and selectivity.
1.2 Enzyme Studies
The compound is utilized in enzyme studies to understand the mechanisms of action for various biological pathways. Its structure allows researchers to probe interactions with enzymes, providing insights into drug design and efficacy.
Agricultural Chemistry
2.1 Agrochemical Development
In agricultural chemistry, this compound serves as an intermediate in the synthesis of agrochemicals, including insecticides and herbicides. The fluorinated structure contributes to enhanced biological activity and environmental stability.
- Case Study: Insecticides
The synthesis of novel insecticides using this compound has demonstrated improved efficacy in pest control . The compound's ability to disrupt pest metabolism makes it a valuable component in developing new agrochemical products.
Material Science
3.1 Advanced Materials
The unique properties of this compound lend themselves to applications in material science. Its chemical stability and reactivity allow for the development of advanced materials with specific functionalities.
- Case Study: Coatings and Polymers
Research indicates that incorporating this compound into polymer matrices enhances water repellency and durability . Such materials are particularly useful in coatings for electronics and outdoor applications.
Synthesis Methodologies
The synthesis of this compound typically involves reactions that utilize fluorinated reagents to introduce the difluoromethyl group effectively. Various methodologies have been explored:
| Synthesis Method | Description | Yield |
|---|---|---|
| Condensation Reaction | Reaction with 2-acetylfuran and difluorinated reagents | Up to 70% |
| Metal-Catalyzed Reactions | Use of catalysts to enhance reactivity | Variable |
Mecanismo De Acción
The mechanism of action of (Difluoromethyl)(2-furyl) ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions. This can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific application .
Comparación Con Compuestos Similares
Similar Compounds
Trifluoromethyl ketones: These compounds have a trifluoromethyl group instead of a difluoromethyl group and are often used in similar applications.
Difluoromethyl carboxylic acids: These compounds are structurally similar but contain a carboxylic acid group instead of a ketone.
Fluorinated alcohols: These compounds have a hydroxyl group in place of the ketone.
Uniqueness
(Difluoromethyl)(2-furyl) ketone is unique due to its specific combination of the difluoromethyl group and the 2-furyl ketone moiety. This combination provides a balance of stability, reactivity, and biological activity that is not commonly found in other fluorinated compounds .
Propiedades
Número CAS |
181059-87-0 |
|---|---|
Fórmula molecular |
C6H4F2O2 |
Peso molecular |
146.09 g/mol |
Nombre IUPAC |
2,2-difluoro-1-(furan-2-yl)ethanone |
InChI |
InChI=1S/C6H4F2O2/c7-6(8)5(9)4-2-1-3-10-4/h1-3,6H |
Clave InChI |
KQJGKOTXUUYBHO-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)C(=O)C(F)F |
SMILES canónico |
C1=COC(=C1)C(=O)C(F)F |
Sinónimos |
Ethanone, 2,2-difluoro-1-(2-furanyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















